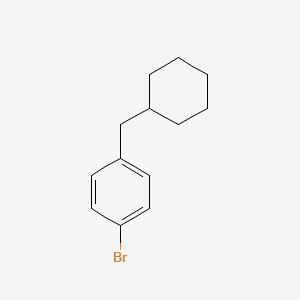

1-Bromo-4-(cyclohexylmethyl)benzene

Overview

Description

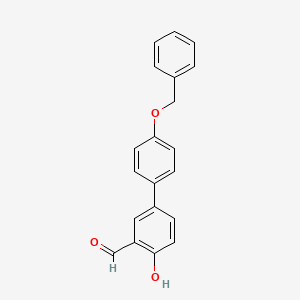

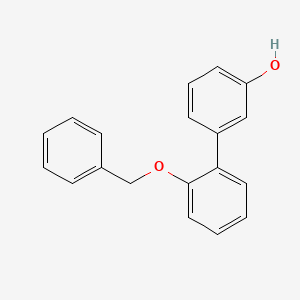

1-Bromo-4-(cyclohexylmethyl)benzene is an organic compound with the molecular formula C13H17Br and a molecular weight of 253.18 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17Br/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 . This indicates that the compound consists of a benzene ring substituted with a bromine atom and a cyclohexylmethyl group.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, it can be inferred that it might undergo reactions typical of bromobenzenes. These could include electrophilic aromatic substitution reactions .Scientific Research Applications

Synthesis and Fluorescence Properties

1-Bromo-4-(cyclohexylmethyl)benzene has been utilized in the synthesis of compounds with significant fluorescence properties. For instance, its derivative, 1-Bromo-4-(2,2-diphenylvinyl) benzene, synthesized through Wittig-Horner reaction, demonstrates amplified fluorescence intensity in solid state compared to solution state, exhibiting potential in advanced material applications (Liang Zuo-qi, 2015).

Graphene Nanoribbon Synthesis

This compound serves as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons, with controlled edge morphology and narrow widths, are pivotal in nanotechnology and materials science (S. Patil et al., 2012).

Structural Analysis and Interactions

The structural determinations of benzene derivatives, including those substituted with bromo and bromomethyl groups, provide insights into intermolecular interactions like C-H···Br and C-Br···π, which are crucial in understanding chemical bonding and molecular packing (P. Jones et al., 2012).

Photovoltaic Device Applications

This compound derivatives are used in synthesizing main-chain fullerene polymers, which are promising materials for photovoltaic applications due to their modular structure, electronic activity, and novel solid-state behavior (R. Hiorns et al., 2009).

Molecular Electronics

In molecular electronics, simple aryl bromides, derivatives of this compound, are valuable as building blocks for molecular wires. These compounds facilitate efficient transformations for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (N. Stuhr-Hansen et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-(cyclohexylmethyl)benzene is the benzylic position of the benzene ring . This position is particularly reactive due to the resonance stabilization that can occur after the reaction .

Mode of Action

This compound undergoes reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The compound interacts with its targets through a free radical reaction . NBS (N-bromosuccinimide) initiates the reaction by losing the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the benzylic position to form succinimide .

Biochemical Pathways

The biochemical pathways affected by this compound involve the free radical bromination of alkyl benzenes . The reaction at the benzylic position can lead to various downstream effects, including the formation of new compounds through nucleophilic substitution or oxidation .

Pharmacokinetics

The compound’s physical form as a liquid may influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of new compounds through reactions at the benzylic position . These reactions can lead to the creation of various products, depending on the specific reaction conditions and the presence of other reactants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other reactants, the temperature, and the pH of the environment . .

properties

IUPAC Name |

1-bromo-4-(cyclohexylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVUWNISUZIEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)

![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)